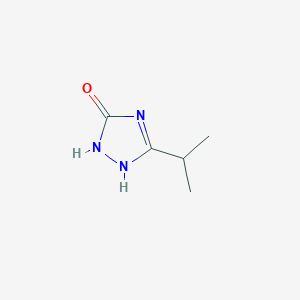
2,3,5,6-四氟-4-甲基吡啶
描述
2,3,5,6-Tetrafluoro-4-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C6H3F4N. It is characterized by the presence of four fluorine atoms and a methyl group attached to a pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
科学研究应用
2,3,5,6-Tetrafluoro-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound is explored for its potential use in pharmaceuticals due to its ability to interact with biological molecules.
Industry: It is used in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
It’s known that fluorinated pyridines, in general, are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique reactivity .
Mode of Action
The mode of action of 2,3,5,6-Tetrafluoro-4-methylpyridine is primarily through its reactivity as a building block in organic synthesis. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biochemical Pathways
The specific biochemical pathways affected by 2,3,5,6-Tetrafluoro-4-methylpyridine are dependent on the final compounds it’s used to synthesize. As a building block in organic synthesis, its impact on biochemical pathways would be determined by the properties of the end product .
Pharmacokinetics
The pharmacokinetic properties would be largely determined by the final compound it’s used to synthesize .
Result of Action
The effects would be determined by the properties of the final synthesized compound .
Action Environment
The action of 2,3,5,6-Tetrafluoro-4-methylpyridine is influenced by various environmental factors. For instance, its storage requires an inert atmosphere and a temperature between 2-8°C . Additionally, it’s classified as a flammable liquid, and its handling requires appropriate safety measures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-methylpyridine typically involves the fluorination of 2,3,5,6-tetrachloropyridine. One common method includes the reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in a solvent such as sulfolane. The reaction is carried out at elevated temperatures, around 120°C, for several hours. The product is then purified by distillation .
Industrial Production Methods
Industrial production of 2,3,5,6-Tetrafluoro-4-methylpyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .
化学反应分析
Types of Reactions
2,3,5,6-Tetrafluoro-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and various nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium iodide can produce 2,3,5,6-tetrafluoro-4-iodopyridine, while reaction with amines can yield various substituted pyridines .
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrafluoropyridine: Similar to 2,3,5,6-Tetrafluoro-4-methylpyridine but lacks the methyl group.
2,3,5,6-Tetrafluoro-4-iodopyridine: Formed by the substitution of a fluorine atom with an iodine atom.
Uniqueness
2,3,5,6-Tetrafluoro-4-methylpyridine is unique due to the presence of both fluorine atoms and a methyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
属性
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJPFTHPDLREJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405338 | |
| Record name | 2,3,5,6-tetrafluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16297-14-6 | |
| Record name | 2,3,5,6-tetrafluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluoro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Polyfluoroheterocyclic compounds—X : 2,3,5,6-tetrafluoro-4-methylpyridine and related compounds"?
A1: This paper focuses on the synthesis and characterization of 2,3,5,6-tetrafluoro-4-methylpyridine and related compounds. [] The authors describe a novel synthetic pathway for these compounds and investigate their properties using various spectroscopic methods.
Q2: What spectroscopic data is presented in the research to characterize 2,3,5,6-tetrafluoro-4-methylpyridine?
A2: While the abstract doesn't specify the exact spectroscopic data, the full paper likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized 2,3,5,6-tetrafluoro-4-methylpyridine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















